Diphenyl purine derivative 4
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Overview
Description
Diphenyl purine derivative 4 is a synthetic compound belonging to the class of purine derivatives. Purine derivatives are known for their wide range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. This compound is characterized by the presence of two phenyl groups attached to the purine ring, which enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl purine derivative 4 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine and phenyl derivatives.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base catalyst like potassium hydroxide (KOH) at a temperature of 40°C for 2 hours.
Coupling Reaction: The phenyl groups are introduced to the purine ring through a coupling reaction, forming the diphenyl purine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Diphenyl purine derivative 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Diphenyl purine derivative 4 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of diphenyl purine derivative 4 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS).
Pathways Involved: It inhibits the folate pathway, leading to the disruption of DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Acyclovir: An antiviral purine derivative used to treat herpes infections.
Abacavir: An antiretroviral purine derivative used to treat HIV infections.
Trimetrexate: A nonclassical antifolate used in cancer treatment.
Uniqueness: Diphenyl purine derivative 4 is unique due to its dual phenyl groups, which enhance its stability and biological activity compared to other purine derivatives. This structural modification allows for more effective targeting of molecular pathways involved in disease processes.
Properties
Molecular Formula |
C25H24Cl2N6O2 |
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Molecular Weight |
511.4 g/mol |
IUPAC Name |
ethyl N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C25H24Cl2N6O2/c1-2-35-25(34)30-17-11-13-32(14-12-17)23-21-24(29-15-28-23)33(18-9-7-16(26)8-10-18)22(31-21)19-5-3-4-6-20(19)27/h3-10,15,17H,2,11-14H2,1H3,(H,30,34) |
InChI Key |
YNFZOBCSHAKXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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